5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride 5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331953
InChI: InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H
SMILES: CCN(CC)CC1=CC=C(O1)C(=O)O.Cl
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13331953

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
IUPAC Name 5-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H
Standard InChI Key SHRBNMKNNVOQCO-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CC=C(O1)C(=O)O.Cl
Canonical SMILES CCN(CC)CC1=CC=C(O1)C(=O)O.Cl

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 5-position with a diethylaminomethyl moiety (CH2N(C2H5)2-\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_2), forming a hydrochloride salt. The planar furan ring facilitates π-π stacking interactions, while the polar carboxylic acid and tertiary amine groups enhance solubility in polar solvents.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC10H16ClNO3\text{C}_{10}\text{H}_{16}\text{ClNO}_3
Molecular Weight233.69 g/mol
Functional GroupsFuran, Carboxylic Acid, Tertiary Amine
Salt FormHydrochloride
SolubilityPolar solvents (e.g., water, DMSO)

Electronic and Steric Effects

The electron-withdrawing carboxylic acid group at the 2-position polarizes the furan ring, increasing electrophilicity at the 5-position. Conversely, the diethylaminomethyl group introduces steric bulk and basicity, influencing reactivity in nucleophilic and electrophilic substitutions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step alkylation and carboxylation reactions. A plausible route includes:

  • Furan Ring Formation: Dehydration of hexose derivatives to yield furan intermediates .

  • Diethylaminomethyl Introduction: Mannich-type reaction using diethylamine, formaldehyde, and furan-2-carboxylic acid under acidic conditions.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
AlkylationDiethylamine, formaldehyde, HClpH control (4–6), 60–80°C
CarboxylationCO₂, catalytic baseHigh-pressure reactors (>5 atm)
Salt PrecipitationHCl in ethanolSlow cooling to 0–4°C

Reactivity Profile

The compound undergoes reactions typical of carboxylic acids and tertiary amines:

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters, though competing amine protonation may necessitate protective strategies .

  • Amide Formation: Coupling with amines via carbodiimide-mediated activation.

  • Quaternary Ammonium Derivatives: Alkylation of the tertiary amine with alkyl halides.

Physicochemical and Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C–O–C of furan).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 7.2 (furan H-3/H-4), δ 3.5 (–CH₂N–), δ 1.1 (–N(CH₂CH₃)₂).

    • 13C^{13}\text{C}: δ 160 (C=O), δ 150 (furan C-2), δ 45 (N–CH₂–).

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, consistent with furan ring degradation .

Biological and Industrial Applications

Materials Science Applications

  • Polymer Precursors: Analogous to 2,5-furandicarboxylic acid (FDCA), this compound could serve as a monomer for bio-based polyesters .

  • Corrosion Inhibition: Tertiary amines adsorb onto metal surfaces, forming protective films.

Table 3: Comparative Bioactivity of Furan Derivatives

CompoundActivityMechanism
5-Diethylaminomethyl-furan-2-carboxylic acid HClHypothesized antimicrobialMembrane disruption
FDCAPolymer feedstockEsterification/condensation
5-Hydroxymethylfurfural (HMF)Biofuel precursorDehydration/hydrogenation

Challenges and Future Directions

Pharmacological Knowledge Gaps

  • Target Identification: High-throughput screening against bacterial proteases or kinases is needed.

  • Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

Synthetic Optimization

  • Catalyst Development: Transition-metal catalysts for milder reaction conditions .

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods.

Industrial Scalability

  • Cost Analysis: Compare with petroleum-derived analogs (e.g., terephthalic acid).

  • Process Integration: Continuous-flow systems for large-scale production .

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